molecular formula C22H26N4O3 B4836340 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4836340
M. Wt: 394.5 g/mol
InChI Key: YWDDMUATNHPNFD-UHFFFAOYSA-N
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Description

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one (CAS 932254-79-0) is a synthetic organic compound with the molecular formula C₂₂H₂₆N₄O₃ and a molecular weight of 394.5 g/mol . This chemical features a pyrido[4,3-d]pyrimidin-5(6H)-one core structure, which is a scaffold of significant interest in medicinal chemistry . Pyridopyrimidine derivatives are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets. Specifically, compounds based on the pyrido[4,3-d]pyrimidine framework have been extensively investigated for their potential as kinase inhibitors . Kinases are enzymes critical to numerous cellular signaling pathways, and their dysregulation is a hallmark of several diseases, making them prominent therapeutic targets in oncology and other areas . The structure of this compound includes a 3,4-dimethoxyphenethyl group attached to the pyrimidine ring and a piperidine substituent, which may influence its physicochemical properties and biomolecular interactions. Researchers can utilize this molecule as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening campaigns to explore new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-28-19-7-6-16(14-20(19)29-2)8-12-25-13-9-18-17(21(25)27)15-23-22(24-18)26-10-4-3-5-11-26/h6-7,9,13-15H,3-5,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDDMUATNHPNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=NC(=NC=C3C2=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.

    Attachment of the piperidin-1-yl group: This can be done through nucleophilic substitution reactions, where piperidine is reacted with an appropriate leaving group on the pyrido[4,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrido[4,3-d]pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidinone Derivatives

Compound Name & Source Core Structure Substituents (Positions) Key Data (Synthesis/Yield, Activity)
Target Compound Pyrido[4,3-d]pyrimidin-5(6H)-one 6: 2-(3,4-Dimethoxyphenyl)ethyl; 2: Piperidin-1-yl Hypothetical logP: ~2.8; Potential kinase inhibition inferred from analogs
8-{(3,4-Dimethoxyphenyl)ethynyl}pyrido[4,3-d]pyrimidin-5(6H)-one () Pyrido[4,3-d]pyrimidin-5(6H)-one 8: (3,4-Dimethoxyphenyl)ethynyl Synthesis: 61% yield via Sonogashira coupling; ¹H NMR (DMSO-d6): δ 12.31 (NH), 9.46 (C(2)-H)
SKI-O-068 () Pyrido[4,3-d]pyrimidin-5(6H)-one 2: (1R,4R)-4-Amino-cyclohexylamino; 4: 3-(Trifluoromethyl)phenylamino IC₅₀ = 4 nM against Pim1 kinase; X-ray crystallography confirms binding
6-(3,4-Dimethoxybenzyl)-5-ethyl-2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one () Thiopyrimidin-4(3H)-one 6: 3,4-Dimethoxybenzyl; 2: Piperidin-1-yl Yield: 72%; Antimicrobial activity (MIC = 8 µg/mL vs. S. aureus)
2,4-Dimethoxy-6,7-diphenylpyrido[4,3-d]pyrimidin-5(6H)-one () Pyrido[4,3-d]pyrimidin-5(6H)-one 2,4: Methoxy; 6,7: Phenyl No bioactivity reported; IR: 1679 cm⁻¹ (C=O)

Key Observations:

Structural Flexibility: Ethyl vs. Ethynyl Linkers: The target compound’s ethyl spacer (vs. ethynyl in ’s derivative) may reduce rigidity but improve metabolic stability . Piperidine vs. Cyclohexylamino Groups: Piperidine (target) and cyclohexylamino (SKI-O-068) both enhance solubility, but SKI-O-068’s amine enables stronger hydrogen bonding in kinase pockets .

Biological Activity Trends: Kinase Inhibition: SKI-O-068’s sub-nanomolar potency highlights the importance of trifluoromethylphenyl and amino-cyclohexyl groups for targeting ATP-binding sites . Antimicrobial Activity: Piperidine-containing thiopyrimidinones () show moderate activity, suggesting the target compound’s piperidine may confer similar properties if functionalized appropriately .

Synthetic Feasibility :

  • The target compound’s 3,4-dimethoxyphenyl group can be introduced via alkylation (e.g., using 3,4-dimethoxyphenethyl bromide) under conditions similar to ’s protocols (DMF, K₂CO₃, 72% yield) .

Research Implications

  • Drug Design : The piperidin-1-yl and 3,4-dimethoxyphenyl motifs in the target compound align with kinase inhibitor pharmacophores (e.g., Pim1, FLT3) but require validation via enzymatic assays .
  • Optimization Opportunities :
    • Replace the ethyl linker with ethynyl (as in ) to enhance rigidity and π-stacking.
    • Introduce fluorine (e.g., CF₃ groups) to improve potency, as seen in SKI-O-068 .

Biological Activity

The compound 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural properties that contribute to its pharmacological effects.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 341.44 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties, particularly through its interaction with various biological targets. The following sections summarize key findings from studies evaluating its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor. The following table summarizes the results of cell viability assays conducted on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A-54916.2Induces apoptosis via caspase activation
PC-37.23Arrests cell cycle at pre-G1 phase
HCT-11620.5Inhibits cell proliferation
MCF-715.0Induces significant apoptotic effects

Case Study: EGFR Inhibition

One notable study investigated the inhibitory effects of the compound on both wild-type and mutant forms of EGFR. The compound demonstrated an IC50 value of 0.099 µM for wild-type EGFR and 0.123 µM for the mutant T790M variant, showcasing its potential in targeting resistant cancer forms .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound significantly increases levels of caspase-3 in treated cells, indicating a strong pro-apoptotic effect.
  • Cell Cycle Arrest : It effectively halts the progression of cancer cells at the pre-G1 phase, preventing further proliferation.
  • Enzyme Inhibition : The compound acts as a selective inhibitor for EGFR, which is crucial in many cancers' growth and survival pathways.

Q & A

Q. What are the recommended synthetic routes for 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A practical approach involves:

Core scaffold formation : Reacting a pyrido[4,3-d]pyrimidine precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyridine-5-carboxylate) with brominating agents to introduce reactive sites for subsequent functionalization .

Piperidine substitution : Introducing the piperidin-1-yl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) .

Phenethyl sidechain incorporation : Using a 3,4-dimethoxyphenethylamine derivative in a coupling reaction (e.g., EDC/HOBt-mediated amidation or Mitsunobu reaction) .
Critical Factors : Reaction temperature, solvent polarity, and stoichiometry of the phenethylamine derivative significantly impact yield. For example, excess phenethylamine (1.5–2.0 eq) improves substitution efficiency .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer :

¹H/¹³C NMR :

  • The piperidinyl protons appear as a multiplet at δ 1.4–2.8 ppm, while the pyrido[4,3-d]pyrimidine core shows aromatic protons at δ 7.2–8.5 ppm. Methoxy groups (3,4-dimethoxyphenyl) resonate as singlets at δ 3.7–3.9 ppm .
  • ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the pyrimidine ring (~150–160 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₃: 428.2152) .

HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA), with UV absorption at 260–280 nm (π→π* transitions in aromatic systems) .

Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?

Methodological Answer :

Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. For low solubility (<50 µg/mL), employ co-solvents (e.g., PEG-400, cyclodextrins) .

Stability Studies :

  • Chemical stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24h). Monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s drug-likeness and target binding affinity?

Methodological Answer :

Physicochemical Properties : Use SwissADME or QikProp to calculate logP (optimal range: 2–5), topological polar surface area (<140 Ų), and Lipinski violations .

Molecular Docking :

  • Prepare the compound’s 3D structure (Open Babel) and dock into target proteins (e.g., kinases) using AutoDock Vina.
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability .

ADMET Prediction : Tools like ADMETLab 2.0 predict hepatic CYP450 metabolism, BBB penetration, and hERG liability .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer :

Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, 72h incubation, 10% FBS) .

Metabolite Interference Testing : Incubate with liver microsomes to identify active metabolites contributing to discrepancies .

Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. How to design structure-activity relationship (SAR) studies for optimizing potency and selectivity?

Methodological Answer :

Substituent Variation :

  • Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or bioisosteres) .
  • Explore alternative heterocycles (e.g., morpholine instead of piperidine) to alter lipophilicity .

Pharmacophore Mapping : Overlay active/inactive analogs (Discovery Studio) to identify critical hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (phenethyl group) .

Q. What in vitro/in vivo models are suitable for evaluating toxicity and pharmacokinetics?

Methodological Answer :

In Vitro Toxicity :

  • HepG2 cells for hepatotoxicity (LDH release assay).
  • hERG inhibition via patch-clamp electrophysiology .

In Vivo PK :

  • Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples (0–24h) for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in brain, liver, and kidneys .

Q. How can researchers investigate the compound’s mechanism of action when target proteins are unknown?

Methodological Answer :

Phosphoproteomics : Treat cells (e.g., HeLa) with the compound and perform LC-MS/MS to identify dysregulated signaling pathways .

CRISPR-Cas9 Screens : Generate gene-knockout libraries to pinpoint resistance-conferring genes .

Thermal Proteome Profiling (TPP) : Detect target proteins by monitoring thermal stability shifts in the cellular proteome .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

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